N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a methoxybenzene moiety
Mechanism of Action
Target of Action
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been found to affect various biological pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives have been found to exhibit a range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.
Acetylation: The thiophene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the desired position.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the acetylated thiophene derivative with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the sulfonamide group is particularly significant, as sulfonamides are known for their antibacterial properties .
Industry
Industrially, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs), owing to the electronic properties of the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide: can be compared with other thiophene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S2/c1-10(18)14-6-4-12(22-14)7-8-17-23(19,20)15-9-11(16)3-5-13(15)21-2/h3-6,9,17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCNWIGCUKHNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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